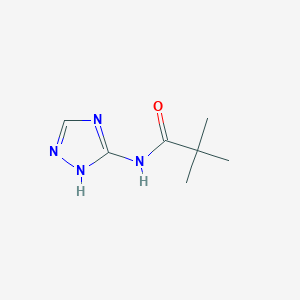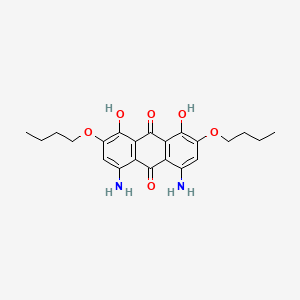![molecular formula C7H4N2O3S B8486318 7-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8486318.png)
7-Nitrobenzo[d]isothiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Nitrobenzo[d]isothiazol-3(2H)-one is a chemical compound belonging to the class of benzisothiazolones. It is characterized by the presence of a nitro group at the 7th position of the benzisothiazolone ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[d]isothiazol-3(2H)-one typically involves the nitration of 1,2-benzisothiazol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
化学反应分析
Types of Reactions: 7-Nitrobenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 7-amino-1,2-benzisothiazol-3-one.
Substitution: Formation of substituted benzisothiazolones depending on the nucleophile used.
科学研究应用
7-Nitrobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Nitrobenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1,2-Benzisothiazol-3-one: Lacks the nitro group and has different reactivity and applications.
2-Methyl-4-isothiazolin-3-one: Another isothiazolinone derivative with distinct properties and uses.
2-Octyl-4-isothiazolin-3-one: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness: 7-Nitrobenzo[d]isothiazol-3(2H)-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C7H4N2O3S |
|---|---|
分子量 |
196.19 g/mol |
IUPAC 名称 |
7-nitro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4N2O3S/c10-7-4-2-1-3-5(9(11)12)6(4)13-8-7/h1-3H,(H,8,10) |
InChI 键 |
LHYONJUQUSYTNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Hydroxymethyl)-4-azaspiro[2.4]heptan-5-one](/img/structure/B8486243.png)










![3-bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B8486332.png)


